molecular formula C18H22N4O7S B2731217 N1-(2,2-dimethoxyethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899733-35-8

N1-(2,2-dimethoxyethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No.: B2731217
CAS No.: 899733-35-8
M. Wt: 438.46
InChI Key: MXVZXDKPCMHTLD-UHFFFAOYSA-N
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Description

N1-(2,2-dimethoxyethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a synthetic complex organic compound with a molecular formula of C18H22N4O7S and a molecular weight of 438.5 g/mol . This molecule features a distinctive thieno[3,4-c]pyrazole core, a fused heterocyclic system that is substituted with a 5,5-dioxide (sulfone) group, enhancing its electronic properties and potential for specific molecular interactions . The structure is further elaborated with an N-linked oxalamide bridge connected to a 2,2-dimethoxyethyl chain, a feature seen in other research compounds, which may influence its solubility and bioavailability . While the specific biological mechanism of action for this compound is not currently detailed in the public scientific literature, its sophisticated architecture suggests significant potential as an intermediate or key investigational agent in medicinal chemistry and drug discovery programs. Compounds with analogous thienopyrazole scaffolds are frequently explored in various research areas, including as potential inhibitors of enzymatic targets . Researchers can leverage this chemical as a building block for the synthesis of novel derivatives or as a pharmacological probe to investigate new biological pathways. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-N'-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O7S/c1-27-12-6-4-11(5-7-12)22-16(13-9-30(25,26)10-14(13)21-22)20-18(24)17(23)19-8-15(28-2)29-3/h4-7,15H,8-10H2,1-3H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVZXDKPCMHTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2,2-dimethoxyethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O7SC_{18}H_{22}N_{4}O_{7}S with a molecular weight of 438.5 g/mol. The structure features an oxalamide functional group and a thieno[3,4-c]pyrazole moiety, which are integral to its biological activity.

PropertyValue
Molecular FormulaC18H22N4O7S
Molecular Weight438.5 g/mol
CAS Number899733-35-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation. Research indicates that the compound exhibits antiproliferative effects on human colorectal cancer cell lines (HT-29 and Caco-2) through mechanisms similar to those of known anticancer agents like MPC-6827.

Key Findings:

  • Antiproliferative Activity : The compound demonstrated significant inhibition of cell proliferation in both HT-29 and Caco-2 cells at concentrations of 5 µM and 10 µM over 24 to 72 hours. The inhibition rates reached up to 45% at 10 µM after 72 hours of treatment in Caco-2 cells .
  • Structure-Activity Relationship : Variations in the chemical structure influenced biological activity. For instance, modifications at specific positions on the thieno[3,4-c]pyrazole ring were shown to enhance or diminish antiproliferative effects .

Case Studies

Several studies have evaluated the biological activity of similar compounds within the thieno[3,4-c]pyrazole class:

  • Study on Anticancer Activity : A comparative analysis involving derivatives of thieno[3,4-c]pyrazole highlighted that compounds structurally related to this compound exhibited varying degrees of cytotoxicity against cancer cell lines .
  • In Vivo Studies : Preliminary in vivo studies indicated that compounds with similar scaffolds could reduce tumor growth in models of colorectal cancer .

Potential Applications

Given its promising biological activity, this compound holds potential for development as an anticancer therapeutic agent. Its structural complexity allows for further modifications that could enhance efficacy or reduce side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best contextualized by comparing it to analogous heterocyclic derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents/Functional Groups Potential Applications
N1-(2,2-dimethoxyethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide Thieno[3,4-c]pyrazol 5,5-dioxido, oxalamide, 4-methoxyphenyl, dimethoxyethyl Kinase inhibition, anti-inflammatory
6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i) Pyrimidinone + pyrazol + tetrazol Coumarin, tetrazol, phenyl, methyl groups Fluorescent probes, antimicrobials
1,5-dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4j) Pyrazol + tetrazol + pyrimidinone Coumarin, thioxo, phenyl, methyl groups Anticancer, enzyme inhibition

Key Differences and Implications

Core Scaffold: The target compound uses a thieno[3,4-c]pyrazol core, which provides a fused bicyclic system with enhanced planarity and metabolic stability compared to the pyrimidinone or pyrazol cores in compounds 4i and 4j. Compounds 4i and 4j incorporate coumarin, a fluorophore absent in the target compound. This suggests 4i/4j may be optimized for imaging or photodynamic therapy, whereas the target focuses on binding affinity via sulfone and oxalamide groups.

Linker and Substituents: The oxalamide linker in the target compound enables dual hydrogen-bonding interactions, contrasting with the tetrazol linker in 4i/4j, which offers π-stacking and ionic interactions. The dimethoxyethyl chain in the target may enhance membrane permeability compared to 4i/4j’s rigid coumarin substituents.

Pharmacological Potential: While 4i and 4j are reported for antimicrobial and anticancer activities due to coumarin’s DNA-intercalating properties, the target compound’s sulfone and oxalamide groups align with kinase inhibitor scaffolds (e.g., imatinib derivatives). Computational studies suggest its sulfone group may mimic ATP’s phosphate-binding interactions in kinase pockets.

Research Findings and Limitations

  • Synthetic Feasibility : The target compound’s synthesis likely involves multi-step heterocyclic condensation, similar to 4i/4j , but the sulfone installation requires controlled oxidation, adding complexity.
  • Bioactivity Data Gap : Unlike 4i/4j, which have documented antimicrobial screening, the target compound lacks published biological data. Its theoretical advantages (e.g., solubility, binding) remain unvalidated.
  • Structural Trade-offs : The absence of coumarin may limit the target’s fluorescence utility but could reduce toxicity risks associated with coumarin’s photodynamic effects.

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